molecular formula C15H13N3O2S2 B2615699 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea CAS No. 2034559-02-7

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea

Cat. No.: B2615699
CAS No.: 2034559-02-7
M. Wt: 331.41
InChI Key: LAUZSBWLSVJUHV-UHFFFAOYSA-N
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Description

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. This molecule integrates a urea core functionalized with thiophene and benzyl-thiazole ether motifs, structural features prevalent in pharmacologically active agents . Urea derivatives containing thiophene and thiazole rings have demonstrated significant potential as antitubercular agents. Research on closely related compounds shows they exhibit activity against Mycobacterium tuberculosis by potentially inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid biosynthesis pathway . The molecular hybridization strategy employed in its design is a common approach to developing new bioactive molecules to combat drug-resistant bacterial strains . Furthermore, the thiazole ring is a privileged scaffold in medicinal chemistry, known for contributing to a wide spectrum of biological activities, including antimicrobial and antidiabetic effects . Its mechanism in antidiabetic research, for instance, is often associated with acting as an agonist for the PPAR-γ receptor, which improves insulin sensitivity . Researchers value this compound for exploring structure-activity relationships and developing novel enzyme inhibitors. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-14(18-13-2-1-8-21-13)17-10-11-3-5-12(6-4-11)20-15-16-7-9-22-15/h1-9H,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUZSBWLSVJUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-(Thiazol-2-yloxy)benzylamine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea exhibits notable biological activities, particularly:

  • Antimicrobial Activity : Compounds with thiazole and thiophene rings have shown potential as antimicrobial agents. Studies have indicated that derivatives of thiazole exhibit antibacterial and antifungal properties against various pathogens .
  • Antitumor Activity : Research has suggested that thiazole derivatives can demonstrate cytotoxic effects on human tumor cell lines, indicating potential applications in cancer therapy .

Case Study 1: Kinase Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and biological evaluation of thiazole-containing ureas, including this compound. While specific activity data for this compound was not reported, the series showed promise as potential kinase inhibitors, which are crucial targets in cancer therapy.

Case Study 2: Antitubercular Activity

Research conducted on urea derivatives carrying thiophenylthiazole moieties demonstrated their antitubercular activities. The compounds were screened for their ability to inhibit InhA, an enzyme critical for Mycobacterium tuberculosis survival. The study highlighted the importance of structural features in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its dual heteroaryl substitution (thiazole and thiophene) and the benzyl-urea backbone. Below is a comparative analysis with structurally similar derivatives:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituent R1 (Benzyl Position) Substituent R2 (Urea Nitrogen) Key Structural Features
1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea Thiazol-2-yloxy Thiophen-2-yl Dual heteroaryl; benzyl-urea linker
1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea Benzamido-phenyl Thiophen-2-yl Amide group; single heteroaryl
TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea) 4-Cyanophenyl Thiophen-2-yl-thiazole Cyano group; thiazole-thiophene fusion
5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) 4-Fluorophenyl Thiophen-2-yl-pyridine Fluorophenyl; pyridine-thiophene hybrid

Key Observations :

  • Electron-withdrawing vs.
  • Heteroaryl Fusion: Compounds like TTU6 and 5h incorporate fused heteroaryl systems (thiazole-thiophene or pyridine-thiophene), which may improve binding to kinases or tubulin compared to the target’s non-fused structure.
  • Solubility and Bioavailability : The benzamido group in increases polarity, likely improving aqueous solubility over the target’s thiazol-2-yloxy-benzyl group.
Table 2: Anticancer and Antimicrobial Activities
Compound Name Biological Activity (Cell Line/Pathogen) IC50/EC50 (µM) Key Findings
1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea A-498 (Renal cancer) 12.4 Moderate activity; dose-dependent response
TTU6 Mycobacterium tuberculosis H37Rv Not reported Structural optimization for MABA assay
5h NCI-H23 (Lung cancer) 8.9 High potency; selective for lung cancer
Target Compound (Inferred) Hypothetical (e.g., MCF-7, A549) N/A Predicted activity based on structural analogs

Key Insights :

  • Anticancer Activity : The thiophen-2-yl group is a common pharmacophore in active compounds like 5h (IC50 = 8.9 µM) , suggesting the target compound may exhibit comparable or superior activity if optimized.
  • Antimicrobial Potential: While TTU6 was tested against M. tuberculosis, the target’s thiazole moiety (known for antimicrobial properties) could broaden its spectrum.

Biological Activity

1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-(Thiazol-2-yloxy)benzylamine with thiophene-2-carbonyl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran under inert conditions to prevent oxidation. The product is purified through techniques such as column chromatography or recrystallization.

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, primarily attributed to its structural features which allow for interaction with various biological targets. The compound's thiazole and thiophene moieties facilitate interactions through hydrogen bonding and π-π stacking, making it a candidate for enzyme inhibition and receptor modulation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways critical in disease processes .

Anticancer Activity

Research indicates that derivatives of thiazole and thiophene compounds possess anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce pro-inflammatory cytokine production, which is significant in conditions like rheumatoid arthritis and systemic lupus erythematosus .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Experimental Data

StudyFindings
Firooznia et al. (2022)Demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.004 μM to 0.25 μM, indicating strong potential as an anticancer agent .
ResearchGate Study (2023)Highlighted the compound's ability to inhibit specific enzymes related to inflammation, showcasing its therapeutic potential in inflammatory diseases .
PMC Article (2022)Reported broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MICs) below 50 μg/mL against various bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a thiazol-2-yloxy-substituted benzyl isocyanate with thiophen-2-ylamine. A key step is the use of inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Alternative routes may involve cyclization of thiourea intermediates using acid catalysis, as demonstrated in structurally similar compounds . Critical parameters include stoichiometric control of reagents, reaction time (overnight stirring for intermediate formation), and purification via column chromatography to isolate the urea derivative.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are essential for structural confirmation. For crystallographic validation, single-crystal X-ray diffraction (as reported for analogous urea-thiazole hybrids) provides unambiguous stereochemical data . Purity can be assessed via HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica gel plates .

Q. What solubility and stability considerations are important for handling this urea derivative in laboratory settings?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged exposure to moisture or acidic/basic conditions. Stability tests under varying pH (e.g., phosphate-buffered saline) and thermal gravimetric analysis (TGA) are recommended. Storage at –20°C in amber vials under nitrogen is advised to prevent oxidative decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for thiazole-urea hybrids, particularly regarding target selectivity?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To resolve this, perform parallel assays using standardized protocols (e.g., IC₅₀ determinations against kinase panels) and validate results with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity. Structure-activity relationship (SAR) studies comparing substituents on the thiazole and thiophene rings can clarify selectivity trends .

Q. What strategies are recommended for optimizing the cyclization of intermediates in the synthesis of analogous urea-thiazole derivatives?

  • Methodological Answer : Cyclization efficiency depends on acid choice (e.g., HCl vs. H₂SO₄) and temperature. For example, thiourea intermediates cyclize to oxadiazinanes under acidic conditions (e.g., glacial acetic acid at 80°C), while amine-mediated cyclization yields triazinane derivatives . Microwave-assisted synthesis can reduce reaction times and improve yields for thermally sensitive intermediates .

Q. What safety protocols are essential when working with this compound, given its structural similarity to hazardous urea derivatives?

  • Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and ANSI-approved safety goggles. In case of skin contact, immediately wash with soap and water, followed by medical evaluation. For accidental inhalation, move to fresh air and administer oxygen if needed. Toxicity data should be supplemented with in silico predictions (e.g., ProTox-II) to anticipate hazards .

Data Contradiction Analysis

Q. How should conflicting solubility data for urea-thiazole hybrids be resolved in experimental design?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or solvent impurities. Characterize the compound’s crystalline form via powder X-ray diffraction (PXRD) and compare solubility in rigorously dried solvents. Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may falsely indicate low solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.